2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 1870495-68-3
Cat. No.: VC4204821
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1870495-68-3 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.207 |
| IUPAC Name | 2-(oxolan-3-ylmethyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C9H12N2O2/c12-9-2-1-4-10-11(9)6-8-3-5-13-7-8/h1-2,4,8H,3,5-7H2 |
| Standard InChI Key | NUZYIUUAOWXOEK-UHFFFAOYSA-N |
| SMILES | C1COCC1CN2C(=O)C=CC=N2 |
Introduction
Synthesis of Dihydropyridazine Derivatives
The synthesis of dihydropyridazine derivatives typically involves multi-step organic reactions. These processes often require specific reagents and conditions, such as controlled temperatures, solvents (e.g., dimethylformamide or dichloromethane), and catalysts to facilitate reactions while minimizing side products. For example, the synthesis of related compounds may involve condensation reactions, oxidation steps, and hydrolysis to achieve the desired molecular structure .
6-Cyclopropyl-2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
This compound is a more complex derivative with a molecular weight of 317.4 g/mol and a CAS Number of 2097873-15-7. It features a cyclopropyl group and a piperidine derivative, indicating potential biological activity. The synthesis and properties of this compound are indicative of the complexity and diversity within the dihydropyridazine class.
3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine)
This compound is used as an agonist of the thrombopoietin receptor, enhancing platelet production and treating thrombocytopenia . Its synthesis involves forming a salt to improve solubility and bioavailability, highlighting the importance of chemical modification in drug development.
Data Tables for Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 6-Cyclopropyl-2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | Not specified | 317.4 | 2097873-15-7 |
| 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) | Not specified | Not specified | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume